molecular formula C6H6Cl2N2O B3151702 2,6-Dichloro-5-methoxypyridin-3-amine CAS No. 720666-44-4

2,6-Dichloro-5-methoxypyridin-3-amine

Cat. No.: B3151702
CAS No.: 720666-44-4
M. Wt: 193.03 g/mol
InChI Key: STVFZHMWLHZUAY-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and an amino group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-methoxypyridin-3-amine typically involves the chlorination of 5-methoxypyridin-3-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Methoxypyridin-3-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2,6-Dichloro-5-methoxypyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-methoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 2,6-Dichloro-3-methylpyridine
  • 2,6-Dichloro-5-methylpyridin-3-amine
  • 2,6-Diiodo-5-methoxypyridin-3-ol

Comparison: 2,6-Dichloro-5-methoxypyridin-3-amine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and properties. Compared to 2,6-Dichloro-3-methylpyridine, the methoxy group in this compound makes it more electron-rich, potentially enhancing its nucleophilicity and reactivity in certain chemical reactions. Additionally, the presence of the amino group at position 3 allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dichloro-5-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVFZHMWLHZUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666848
Record name 2,6-Dichloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720666-44-4
Record name 2,6-Dichloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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